Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with methoxy and fluorophenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Fluorophenyl Group: The 3-fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction. This involves reacting the quinoline intermediate with a fluorobenzene derivative under basic conditions.
Esterification: Finally, the carboxylate ester is formed by reacting the quinoline derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring or the ester group, potentially yielding amine or alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline or alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound’s interactions with various biological targets make it useful in studying cellular pathways and mechanisms.
Chemical Biology: It serves as a probe in chemical biology to study the effects of quinoline derivatives on biological systems.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Signal Transduction Pathways: The compound may affect various signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their anti-malarial properties.
Fluorophenyl Compounds: Including fluoxetine and flurbiprofen, which have applications in treating depression and inflammation, respectively.
Uniqueness
Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of methoxy, fluorophenyl, and quinoline moieties makes it a versatile compound for various research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5/c1-24-18-8-14-15(9-19(18)25-2)22-16(20(23)26-3)10-17(14)27-11-12-5-4-6-13(21)7-12/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLYNZUFCBVSPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC3=CC(=CC=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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